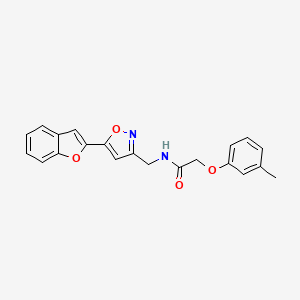![molecular formula C10H12ClN3 B2991141 (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)dimethylamine CAS No. 1312755-70-6](/img/structure/B2991141.png)
(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)dimethylamine
Overview
Description
This compound is a derivative of pyrrolo[2,3-b]pyridine . The electronic structure of the title compound has been calculated by density functional theory (DFT) at the BLYP level .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The yield was 76% and the melting point was between 212–214 ℃ . The synthesis involved various steps including treatment with trifluoroacetic acid (TFA), followed by alkalization in the presence of 1,2-diaminoethane .Molecular Structure Analysis
The molecular structure of this compound has been studied using high-resolution X-ray diffraction data . The topological parameters corresponding to H⋯N and H⋯Cl critical points indicate a moderately strong intermolecular N–H⋯N hydrogen bond and a weak C–H⋯Cl closed-shell interaction .Chemical Reactions Analysis
The deprotection of the SEM group of a similar compound was conducted by treatment with trifluoroacetic acid (TFA), followed by alkalization in the presence of 1,2-diaminoethane .Physical And Chemical Properties Analysis
The compound is a solid at 20℃ . Its molecular formula is C7H5ClN2 and its molecular weight is 152.58 . It appears as a light yellow to brown powder or crystal .Scientific Research Applications
FGFR Inhibition for Cancer Therapy
The fibroblast growth factor receptor (FGFR) family plays a crucial role in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis. Abnormal activation of FGFR signaling due to mutations or amplification is associated with several cancers, such as breast, lung, prostate, bladder, and liver cancer . Researchers have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFRs. Among these, compound 4h demonstrated potent inhibitory activity against FGFR1–4 (IC50 values of 7, 9, 25, and 712 nM, respectively). In vitro studies showed that 4h inhibited breast cancer cell proliferation and induced apoptosis. Additionally, it suppressed cell migration and invasion, making it a promising lead compound for further optimization .
Neurological and Immune System Diseases
Pyrrolo[3,4-c]pyridines, a class of compounds related to 4-chloro-1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)dimethylamine, exhibit biological activity relevant to nervous and immune system diseases. These compounds have shown antidiabetic, antimycobacterial, antiviral, and antitumor properties .
JAK Inhibition
Structurally related compounds have been investigated for their Janus kinase (JAK) inhibitory activity. The presence of the NH moiety at the C4-position appears critical for JAK inhibition .
Charge Density Distribution Studies
Experimental charge density distribution studies using high-resolution X-ray diffraction data have been conducted on 4-chloro-1H-pyrrolo[2,3-b]pyridine. These studies provide insights into its electronic structure and topological features .
Chemical Biology and Medicinal Chemistry
Researchers are actively investigating the chemical biology and medicinal chemistry aspects of this compound. Its unique structure and potential interactions with biological targets make it an exciting area of study.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit multiple receptor tyrosine kinases , and block a receptor called CSF-IR
Mode of Action
It is suggested that similar compounds work by blocking receptors to which certain proteins attach . This blocking action prevents the stimulation of immune cells, thereby inhibiting certain biological processes .
Biochemical Pathways
Similar compounds have been found to affect glucose uptake into muscle and fat cells , suggesting potential involvement in metabolic pathways.
Result of Action
Similar compounds have been found to reduce blood glucose levels without affecting the concentration of circulating insulin , suggesting potential antidiabetic action.
Safety and Hazards
Future Directions
While specific future directions for this compound are not mentioned in the retrieved sources, the synthesis and evaluation of similar compounds continue to be an active area of research . Further studies could focus on optimizing the synthesis process, exploring its potential applications, and assessing its safety profile in more detail.
properties
IUPAC Name |
1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3/c1-14(2)6-7-5-13-10-9(7)8(11)3-4-12-10/h3-5H,6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOOQXSCKVFZGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=NC=CC(=C12)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(dibenzylamino)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2991058.png)
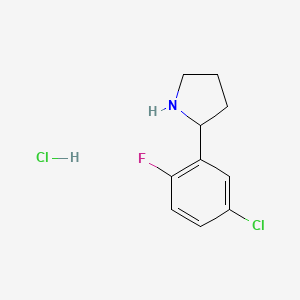
![2-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2991063.png)
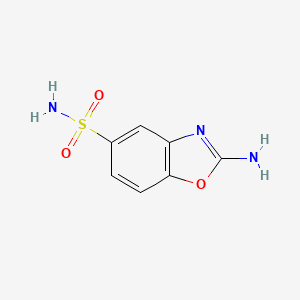
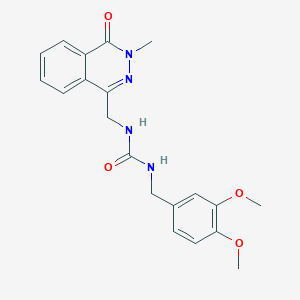
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2991066.png)

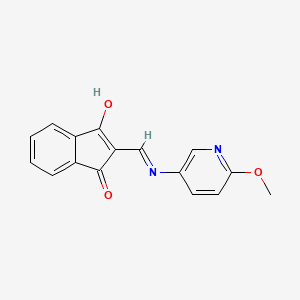
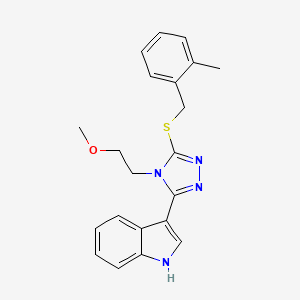
![5-[(4-Methoxybenzyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2991076.png)
![5-bromo-N-(5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2991077.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2991078.png)

